BENGHE Foundational & Exploratory

Check Availability & Pricing

C-DIM12: A Technical Guide to its Discovery and
Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: C-DIM12

Cat. No.: B1668760

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-DIM12, or 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane, is a synthetic derivative of a
modified phytochemical that has emerged as a significant modulator of the orphan nuclear
receptor Nurrl (NR4A2).[1][2] This technical guide provides a comprehensive overview of the
discovery, mechanism of action, and preclinical development of C-DIM12. It details its potent
anti-inflammatory and neuroprotective effects, as well as its emerging role in oncology.[3] The
document summarizes key quantitative data, outlines detailed experimental protocols, and
visualizes the core signaling pathways and experimental workflows.

Introduction

The orphan nuclear receptor Nurrl is a critical regulator of inflammatory gene expression in
glial cells and is essential for the development, maintenance, and survival of dopaminergic
neurons.[1] Despite its known functions, the identity of an endogenous ligand for Nurrl remains
elusive.[1] This has spurred the development of synthetic ligands, such as C-DIM12, to
modulate its activity for therapeutic benefit. C-DIM12 was identified as a potent Nurrl activator
that exhibits neuroprotective properties in models of Parkinson's disease and has also
demonstrated anti-tumor and anti-autophagy effects in cancer models.

Physicochemical Properties
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Property Value Reference
3,3-[(4-

Chemical Name Chlorophenyl)methylene]bis[1
H-indole]

Synonyms DIM-C-pPhCI

Molecular Formula C23H17CIN2

Molecular Weight 356.85 g/mol

Purity >98% (HPLC)

N Soluble to 100 mM in DMSO

Solubility
and ethanol

CAS Number 178946-89-9

Mechanism of Action

C-DIM12 functions as a potent and specific activator of Nurrl. Its primary mechanism involves
the modulation of inflammatory and apoptotic signaling pathways.

Anti-inflammatory Effects via NF-kB Inhibition

C-DIM12 suppresses the expression of NF-kB-regulated inflammatory genes in glial cells. This
is achieved by stabilizing nuclear corepressor proteins, such as COREST and NCOR2, which in
turn reduces the binding of the p65 subunit of NF-kB to the promoters of inflammatory genes
like nitric oxide synthase (NOS2), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2
(CCL2). C-DIM12 has been shown to decrease lipopolysaccharide (LPS)-induced p65 binding
to the NOS2 promoter while concurrently enhancing the binding of Nurrl to the same site.

Nurrl-Mediated Apoptosis in Cancer Cells

In cancer cells, C-DIM12 stimulates the Nurrl-mediated apoptosis axis. This pro-apoptotic
activity contributes to its anti-tumor effects observed in preclinical models of bladder and
pancreatic cancer.

Signaling Pathway Diagram

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1668760?utm_src=pdf-body
https://www.benchchem.com/product/b1668760?utm_src=pdf-body
https://www.benchchem.com/product/b1668760?utm_src=pdf-body
https://www.benchchem.com/product/b1668760?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Nurrl Pathway Cancer Cell Apoptosis

C-DIM12

C-DIM12

Activates

Stabilizes

Co-repressors

(CoREST, NCOR2) Apoptosis

“““““ I

nhibits binding to DNA Represses Transcription

—

! I
Promotes Transcription

S—
Inflammatory Genes
(NOS2, IL-6, CCL2)

Click to download full resolution via product page
C-DIM12 signaling pathways.

Preclinical Pharmacokinetics

Pharmacokinetic studies have demonstrated that C-DIM12 has high oral bioavailability and

readily distributes to the central nervous system.

Pharmacokinetic Parameters in Mice
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Pharmacokinetic Studies in Dogs

Single oral-gastric gavage doses ranging from 1 mg/kg to 1,000 mg/kg have been evaluated in
beagle dogs to assess pharmacokinetics, clinical chemistry, and hematology.

Preclinical Efficacy

C-DIM12 has demonstrated significant efficacy in various preclinical models of
neurodegenerative diseases and cancer.

Neuroprotective Effects in Parkinson's Disease Models

In the MPTP-induced mouse model of Parkinson's disease, oral administration of C-DIM12 has
been shown to be neuroprotective.
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Animal Model Dose

Administration

Key Findings Reference

MPTP-induced
25 mg/kg/day for

14 days

Parkinsonism
(C57BL/6 mice)

Intragastric

Protected
against the loss
of dopaminergic
neurons in the
substantia nigra
pars compacta
and DA terminals
in the striatum.
Maintained a
ramified
phenotype in
microglia and
suppressed
astrocyte

activation.

Efficacy in Intracerebral Hemorrhage (ICH) Models

C-DIM12 has shown therapeutic effects in a mouse model of intracerebral hemorrhage.
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Animal Model

Dose

Administration

Key Findings Reference

Collagenase-
induced ICH
(ICR mice)

50-100 mg/kg

Intraperitoneal
injection (three
times) or Oral

gavage

Attenuated brain
inflammation,
improved
functional
recovery, and
prevented
neuron loss.
Suppressed
activation of
microglia/macrop
hages and
expression of
inflammatory

mediators.

Anti-Tumor and Anti-Autophagy Effects

C-DIM12 has been shown to inhibit tumor growth and autophagy, and induce apoptosis in

cancer models.

Animal Model

Dose

Administration

Key Findings Reference

NURR1-KO cells
orthotopic

xenograft

30 mg/kg for 30
days

Intraperitoneal

injection

Inhibited tumor
growth and
autophagy, and
induced

apoptosis.

Experimental Protocols
In Vitro NF-kB Reporter Assay

Objective: To quantify the effect of C-DIM12 on NF-kB activation.

Methodology:
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¢ Cell Line: NF-kB-GFP (green fluorescent protein) reporter HEK cells.

o Treatment: Cells are exposed to 30 ng/ml of TNFa in the presence of 100 uM C-DIM12 for
up to 24 hours.

e Analysis: Total GFP fluorescence per cell is measured to determine the level of NF-kB
activation. A reduction in GFP fluorescence indicates inhibition of NF-kB.

Start: Plate NF-kB-GFP HEK cells

Treat with TNFa (30 ng/ml)
and C-DIM12 (100 pMm)

!

Incubate for up to 24 hours

!

Measure total GFP fluorescence per cell

!
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between treated and control groups

End: Determine NF-kB inhibition
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NF-kB reporter assay workflow.

In Vivo MPTP-Induced Parkinsonism Model
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Objective: To evaluate the neuroprotective effects of C-DIM12 in a mouse model of Parkinson's

disease.

Methodology:

Animal Model: C57BL/6 male mice.

Induction of Parkinsonism: Mice are treated with four doses of MPTP + probenecid over 14
days.

Treatment: C-DIM12 is administered daily at a dose of 25 mg/kg via intragastric gavage for
14 days.

Analysis: Post-treatment, mice are monitored for neurobehavioral function. Brains are
collected for immunohistochemical analysis of dopaminergic neuron loss in the substantia
nigra pars compacta and striatum, as well as for assessment of glial activation.

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of C-DIM12 in mice.

Methodology:

Animal Model: Male C57BL/6 mice (27-30 g).

Administration: C-DIM12 is administered at 25 mg/kg dissolved in corn oil via intragastric
gavage.

Sample Collection: Mice are euthanized at 0, 0.5, 1, 2, 4, 8, and 24 hours post-
administration. Midbrain tissue and trunk blood (for plasma) are collected.

Analysis: C-DIM12 concentrations in brain and plasma samples are determined using liquid
chromatography-mass spectrometry (LC-MS).

Safety and Toxicology

Preclinical safety and toxicology studies have been conducted in both mice and dogs. In CD-1

mice, C-DIM12 was administered orogastrically for 7 days at doses of 50, 200, and 300
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mg/kg/day to investigate changes in hematology, clinical chemistry, and whole-body tissue
pathology. Beagle dogs received single orogastric doses of 1, 5, 25, 100, 300, and 1,000 mg/kg
to assess hematology, clinical chemistry, and plasma pharmacokinetics over 48 hours. While
lower doses were well-tolerated, the highest doses in both species resulted in modest liver
pathology.

Conclusion

C-DIM12 is a promising Nurrl activator with a well-defined mechanism of action involving the
inhibition of NF-kB-mediated inflammation and the induction of apoptosis in cancer cells. Its
favorable pharmacokinetic profile, including good oral bioavailability and brain penetration,
coupled with demonstrated efficacy in preclinical models of Parkinson's disease, intracerebral
hemorrhage, and cancer, positions it as a strong candidate for further therapeutic development.
Future studies should focus on optimizing dosing regimens, further elucidating its off-target
effects, and advancing towards clinical evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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